molecular formula C20H18O2 B14419374 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol CAS No. 84249-73-0

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol

Katalognummer: B14419374
CAS-Nummer: 84249-73-0
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: SFCMWDRIMPFTTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol is a chemical compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups (-OH) and two methyl groups (-CH3) attached to the chrysene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with chrysene or its derivatives.

    Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Advanced purification techniques, such as chromatography, to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted chrysene derivatives.

Wissenschaftliche Forschungsanwendungen

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol involves:

    Molecular Targets: Interaction with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chrysene: The parent compound, lacking the hydroxyl and methyl groups.

    1,2-Dihydrochrysene: A derivative with only hydroxyl groups.

    5,11-Dimethylchrysene: A derivative with only methyl groups.

Uniqueness

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

84249-73-0

Molekularformel

C20H18O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

5,11-dimethyl-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(21)20(16)22/h3-10,17,20-22H,1-2H3

InChI-Schlüssel

SFCMWDRIMPFTTL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(C(C=C4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.